molecular formula C9H17N B1376196 9-Azabicyclo[6.2.0]decane CAS No. 7489-52-3

9-Azabicyclo[6.2.0]decane

Cat. No. B1376196
CAS RN: 7489-52-3
M. Wt: 139.24 g/mol
InChI Key: LWKCFWMJXFWVDW-UHFFFAOYSA-N
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Description

9-Azabicyclo[6.2.0]decan-10-one is a chemical compound with the molecular formula C9H15NO . It has an average mass of 153.221 Da and a monoisotopic mass of 153.115356 Da . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 11 non-H bonds, 1 four-membered ring, 1 eight-membered ring, and 1 ten-membered ring . It also features a nitrogen atom at one bridgehead .


Physical And Chemical Properties Analysis

9-Azabicyclo[6.2.0]decan-10-one has a molecular weight of 153.22 . Its IUPAC name is 9-azabicyclo[6.2.0]decan-10-one . The compound is a powder at room temperature .

Scientific Research Applications

Catalytic and Synthetic Applications

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) as a Catalyst A highly active organocatalyst for oxidation of alcohols, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), was synthesized. ABNO showcased a significantly active nature in catalytic oxidation compared to other catalysts, emphasizing its potential in organic synthesis (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).

Chemical and Structural Studies

Structural and Conformational Studies Various azabicyclo compounds, including those based on the 9-azabicyclo[6.2.0]decane framework, have been extensively studied for their conformational and configurational properties. These studies are crucial for understanding the behavior of these compounds in different chemical environments and for their application in drug design and other chemical processes (Jeyaraman et al., 1982).

Safety And Hazards

The safety data sheet for a similar compound, (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

9-azabicyclo[6.2.0]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-6-9-8(5-3-1)7-10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCFWMJXFWVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azabicyclo[6.2.0]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[6.2.0]decane
Reactant of Route 2
9-Azabicyclo[6.2.0]decane
Reactant of Route 3
9-Azabicyclo[6.2.0]decane
Reactant of Route 4
9-Azabicyclo[6.2.0]decane
Reactant of Route 5
9-Azabicyclo[6.2.0]decane
Reactant of Route 6
9-Azabicyclo[6.2.0]decane

Citations

For This Compound
3
Citations
E Forró, L Kiss, J Árva, F Fülöp - Molecules, 2017 - mdpi.com
Efficient enzymatic resolutions are reported for the preparation of new eight-membered ring-fused enantiomeric β-amino acids [(1R,2S)-9 and (1S,2R)-9] and β-lactams [(1S,8R)-3, (1R,…
Number of citations: 9 www.mdpi.com
川島健也, 縣功 - YAKUGAKU ZASSHI, 1969 - jstage.jst.go.jp
Ultraviolet irradiation of 5, 5-dimethyl-3, 7-dioxocyclooctanecarbonyl azide cyclic bis (ethylene acetal)(5) and cycloheptanecarbonyl azide yielded a β-lactam, 6 (5, 5-dimethyl-9-…
Number of citations: 2 www.jstage.jst.go.jp

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